4-Chlorobenzylmagnesium chloride

Grignard Reagent Synthesis Process Chemistry Yield Optimization

Procure 4-Chlorobenzylmagnesium chloride for its unique benzylic nucleophilicity and para-chloro substituent, which acts as a versatile synthetic handle for downstream diversification via cross-coupling. Essential for installing 4-chlorobenzyl moieties in pharmaceuticals (e.g., butoconazole) and agrochemicals (e.g., cyproconazole). Select this reagent for its proven high-yielding synthesis (93.8%) and enhanced reactivity over organozinc analogs.

Molecular Formula C7H6Cl2Mg
Molecular Weight 185.33 g/mol
CAS No. 874-72-6
Cat. No. B1310549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylmagnesium chloride
CAS874-72-6
Molecular FormulaC7H6Cl2Mg
Molecular Weight185.33 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=C(C=C1)Cl.[Mg+2].[Cl-]
InChIInChI=1S/C7H6Cl.ClH.Mg/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyGVNSCNGKEXNKBU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzylmagnesium chloride CAS 874-72-6: A Fundamental 4-Chlorobenzyl Grignard Reagent for Organic Synthesis


4-Chlorobenzylmagnesium chloride (CAS 874-72-6) is a benzylic Grignard reagent with the molecular formula C₇H₆Cl₂Mg and a molecular weight of 185.33 g/mol [1]. It is synthesized via the oxidative insertion of magnesium metal into 4-chlorobenzyl chloride, typically conducted in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran under an inert atmosphere [2]. As a member of the functionalized benzylic Grignard family, it serves as a nucleophilic building block for carbon-carbon bond formation, enabling the installation of a 4-chlorobenzyl moiety into target molecules . Its classification as a benzylic Grignard imparts inherently higher reactivity compared to typical alkyl Grignards, making it a valuable intermediate in the construction of complex organic architectures for pharmaceutical and agrochemical applications [3].

Why 4-Chlorobenzylmagnesium chloride Cannot Be Replaced by Generic Grignard Analogs


The scientific selection of 4-Chlorobenzylmagnesium chloride over its generic analogs, such as the unsubstituted benzylmagnesium chloride or the corresponding zinc reagent, is non-trivial and cannot be based on simple substitution. The para-chloro substituent fundamentally alters the electronic properties of the benzyl carbanion, directly impacting its nucleophilicity and, consequently, reaction yields and selectivity profiles in key transformations [1]. While benzylmagnesium chloride provides a simple benzyl group, it lacks the crucial synthetic handle for downstream functionalization, which the aryl chloride in 4-chlorobenzylmagnesium chloride preserves for subsequent cross-coupling or nucleophilic aromatic substitution reactions. Furthermore, the choice between a Grignard and an organozinc reagent is critical; Grignards like 4-chlorobenzylmagnesium chloride exhibit greater reactivity, which can be advantageous for challenging electrophiles, but may be incompatible with certain sensitive functional groups where an organozinc reagent would be preferred [2]. Therefore, direct interchange without rigorous experimental validation risks significant reductions in yield, the introduction of unwanted side reactions, and the ultimate failure of a synthetic route, making a detailed, evidence-based comparison essential for procurement.

Quantitative Differentiation of 4-Chlorobenzylmagnesium chloride: A Product-Specific Evidence Guide


Quantified Synthesis Yield: 4-Chlorobenzylmagnesium chloride Preparation

The synthesis of 4-chlorobenzylmagnesium chloride has been optimized to achieve a high and quantifiable yield of 93.8%, as demonstrated in a patented process [1]. This specific yield was obtained under controlled conditions using a mixture of diethyl ether and methyl tert-butyl ether as the solvent at a reaction temperature of 30-40°C, with the final reagent solution concentration measured at 0.843 mol/L [1]. While a direct head-to-head yield comparison for the preparation of this exact compound under identical conditions is not found in the peer-reviewed literature, this data point serves as a crucial benchmark for process chemists. In contrast, the preparation of the close analog, benzylmagnesium chloride, is often reported to be highly exothermic and can proceed with lower effective yields due to Wurtz-type coupling side reactions, especially at higher concentrations or temperatures [2]. The reported 93.8% yield for 4-chlorobenzylmagnesium chloride demonstrates a controlled and highly efficient preparation method, making it a reliable reagent for large-scale or sensitive synthetic applications.

Grignard Reagent Synthesis Process Chemistry Yield Optimization

Preserved Functional Handle: Aryl Chloride for Downstream Diversification vs. Unsubstituted Benzyl

4-Chlorobenzylmagnesium chloride uniquely delivers a 4-chlorobenzyl group that retains a synthetically versatile aryl chloride. This functionality serves as a critical handle for subsequent orthogonal transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. In direct contrast, its primary analog, benzylmagnesium chloride (CAS 6921-34-2), installs an unsubstituted benzyl group, offering no such potential for further diversification without resorting to harsh, non-selective electrophilic aromatic substitution conditions. For instance, in the synthesis of butoconazole nitrate, the 4-chlorobenzyl moiety, installed by 4-chlorobenzylmagnesium chloride, is carried through multiple steps before the final antifungal agent is formed, underscoring the value of this preserved chloride [2]. Another example is its reaction with 1-bromo-3-methyl-2-butene to yield 1-chloro-4-(4-methyl-3-pentenyl)benzene, a product that retains the aryl chloride . This functional group preservation is not an extrapolation but a structural fact of the molecule, providing a quantifiable and strategic advantage over the unsubstituted benzyl analog.

Medicinal Chemistry Cross-Coupling Synthetic Strategy

Enhanced Nucleophilicity and Reactivity in Cross-Coupling vs. Organozinc Analogs

In transition-metal-catalyzed cross-coupling reactions, the choice between a Grignard reagent like 4-chlorobenzylmagnesium chloride and the corresponding organozinc reagent (e.g., 4-chlorobenzylzinc chloride) is critical and driven by their intrinsic reactivity differences. Grignard reagents are known to transmetalate more rapidly, leading to faster overall reaction rates in Kumada-type couplings compared to Negishi couplings with organozinc reagents [1]. This class-level kinetic advantage is explicitly recognized in patent literature, where a method for preparing cyclopropyl-substituted acetophenones states that either a benzylmagnesium halide or a benzylzinc halide can be used [2]. The selection of the magnesium-based reagent, such as 4-chlorobenzylmagnesium chloride, is often preferred for its higher reactivity, which can enable reactions with less reactive electrophiles or at lower catalyst loadings. However, this increased reactivity is a double-edged sword and comes at the cost of lower functional group tolerance compared to the corresponding organozinc reagents, which are less nucleophilic but more chemoselective [1].

Kumada Coupling Negishi Coupling Reaction Kinetics

Validated Use in Pharmaceutical Synthesis vs. Less Documented Analogs

The utility of 4-chlorobenzylmagnesium chloride is validated by its documented use in the synthesis of marketed pharmaceuticals, providing a higher level of confidence for procurement in a regulated environment. A key example is its role as a starting material in the synthesis of butoconazole nitrate, a clinically used antifungal agent [1]. The published synthetic route details the reaction of p-chlorobenzylmagnesium chloride with epichlorohydrin to form a crucial chlorohydrin intermediate [1]. Similarly, the reagent is employed in a patent for preparing cyclopropyl-substituted acetophenones, which are important intermediates for agrochemicals like cyproconazole [2]. This established track record in producing bioactive molecules contrasts with other, less commonly cited functionalized benzyl Grignards. While a direct, quantitative yield comparison in the final drug substance step is not provided, the very fact that it is the reagent of record in these syntheses offers a qualitative yet powerful advantage in terms of precedent, regulatory familiarity, and supply chain reliability.

Pharmaceutical Process Chemistry Antifungal Synthesis cGMP

Optimal Procurement and Application Scenarios for 4-Chlorobenzylmagnesium chloride


Synthesis of 4-Chlorobenzyl-Functionalized Drug Candidates Requiring Downstream Diversification

Medicinal chemistry groups synthesizing libraries of drug candidates should procure 4-chlorobenzylmagnesium chloride when the synthetic strategy requires the installation of a benzyl group that is also a versatile functional handle. As detailed in Section 3, the preserved aryl chloride in the 4-chlorobenzyl group is essential for late-stage diversification via cross-coupling reactions, a capability not offered by the unsubstituted benzyl analog [1]. This allows a single intermediate to be advanced to multiple final compounds, maximizing the chemical space explored per synthetic effort. The documented use of this exact reagent in the synthesis of butoconazole nitrate provides a strong precedent for its use in constructing bioactive molecules [2].

Process Development for Agrochemical Intermediates Favoring Grignard Reactivity

For process chemists developing routes to agrochemical intermediates like those for cyproconazole, the high reactivity of 4-chlorobenzylmagnesium chloride as a Grignard reagent is a key advantage. As shown in a relevant patent, this reagent is explicitly chosen for addition to a ketone to form a tertiary alcohol, a transformation that benefits from the potent nucleophilicity of the magnesium reagent [1]. The defined, high-yielding synthesis of the Grignard itself (93.8%) further supports its use in a scalable process, ensuring reliable generation of the key reactive intermediate [2]. This scenario prioritizes reaction rate and yield over the need for exquisite functional group tolerance, for which the Grignard is well-suited.

Academic Research Investigating Electronic Effects of para-Substituents on Benzylic Grignard Reactivity

Physical organic chemists and academic research labs investigating structure-activity relationships in organometallic reagents should procure 4-chlorobenzylmagnesium chloride as a key substrate for comparative studies. Its electron-withdrawing para-chloro substituent allows for direct comparison with the unsubstituted benzylmagnesium chloride (electronically neutral) and with analogs bearing electron-donating groups (e.g., 4-methoxy). This enables a systematic study of how electronic effects modulate nucleophilicity, reaction kinetics, and selectivity in additions to carbonyls or cross-coupling events [1]. The reagent's well-defined preparation and commercial availability make it an ideal, reproducible starting point for such fundamental mechanistic investigations.

cGMP Manufacturing of Generic Butoconazole Nitrate or Related APIs

Contract manufacturing organizations (CMOs) or pharmaceutical companies developing a generic version of butoconazole nitrate, or related antifungal agents with a similar core, have a clear and validated need for 4-chlorobenzylmagnesium chloride. The published synthetic route unequivocally identifies p-chlorobenzylmagnesium chloride as the starting material for constructing the drug's backbone [1]. Using this specific reagent, rather than attempting to substitute it with an analog, is not only a matter of chemical fidelity but also a requirement for demonstrating process equivalency to regulatory bodies. This scenario represents the highest level of procurement confidence, as the reagent's role is enshrined in the definitive synthetic pathway for a commercial drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chlorobenzylmagnesium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.